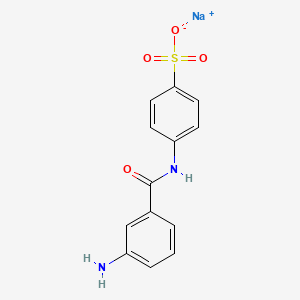

Sodium N-(3-aminobenzoyl)sulphanilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfanilato de sodio N-(3-aminobenzoil) es un compuesto químico con la fórmula molecular C₁₃H₁₁N₂NaO₄S y un peso molecular de 314.292 g/mol . Es conocido por su estructura única, que incluye tanto un grupo amino como un grupo sulfanilato, lo que lo convierte en un compuesto versátil en diversas reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del sulfanilato de sodio N-(3-aminobenzoil) generalmente implica la reacción del ácido 3-aminobenzoico con el ácido sulfanílico en presencia de una base adecuada, como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de sulfanilato de sodio N-(3-aminobenzoil) puede implicar reacciones por lotes a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de monitoreo continuo ayuda a mantener una calidad y eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfanilato de sodio N-(3-aminobenzoil) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar los compuestos nitro correspondientes.

Reducción: El compuesto se puede reducir para formar aminas.

Sustitución: El grupo sulfanilato puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente.

Principales productos formados

Oxidación: Derivados nitro.

Reducción: Aminas.

Sustitución: Varios sulfanilatos sustituidos.

Aplicaciones Científicas De Investigación

El sulfanilato de sodio N-(3-aminobenzoil) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y la química analítica.

Biología: Se emplea en ensayos bioquímicos y como sonda en biología molecular.

Medicina: Se ha investigado por sus posibles propiedades terapéuticas y como intermedio farmacéutico.

Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del sulfanilato de sodio N-(3-aminobenzoil) implica su interacción con objetivos y vías moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con varias biomoléculas, mientras que el grupo sulfanilato puede participar en interacciones iónicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos similares

- Sulfanilato de sodio N-(4-aminobenzoil)

- Sulfanilato de sodio N-(2-aminobenzoil)

- Bencensulfonato de sodio N-(3-aminobenzoil)

Singularidad

El sulfanilato de sodio N-(3-aminobenzoil) es único debido a su patrón de sustitución específico en el anillo benzoilo, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos. Esta singularidad lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .

Actividad Biológica

Sodium N-(3-aminobenzoyl)sulphanilate is a sulphonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction between 3-aminobenzoic acid and sulphanilic acid in an alkaline medium, often using sodium hydroxide. The reaction conditions are carefully controlled to optimize yield and purity. In industrial applications, large-scale batch processes are employed to ensure consistent quality.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group in the compound can form hydrogen bonds with biomolecules, while the sulphanilate group participates in ionic interactions. These interactions can modulate enzyme activity and receptor functions, leading to significant biological effects.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. For instance, it has been evaluated for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

MIC: Minimum Inhibitory Concentration

Case Studies

- Antibacterial Screening : A study focused on a series of sulphanilamide derivatives, including this compound, revealed that these compounds exhibited varying degrees of antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a positive correlation between lipophilicity and biological activity .

- Fungal Inhibition : Another investigation assessed the antifungal potential of this compound against various Candida species. The compound displayed moderate antifungal activity, suggesting its potential use in treating fungal infections .

Applications in Research and Industry

This compound is utilized in various scientific fields:

- Biochemical Assays : It serves as a probe in molecular biology for studying enzyme kinetics and interactions.

- Drug Development : Its antimicrobial properties make it a candidate for further development into therapeutic agents.

- Industrial Uses : The compound is also employed in the production of dyes and pigments due to its chemical stability.

Propiedades

Número CAS |

84029-49-2 |

|---|---|

Fórmula molecular |

C13H11N2NaO4S |

Peso molecular |

314.29 g/mol |

Nombre IUPAC |

sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate |

InChI |

InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1 |

Clave InChI |

UTCOEJNQMPBYKD-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.